molecular formula C14H19N6O9P B1202005 N-Acetylglycyladenylate anhydride CAS No. 41093-67-8

N-Acetylglycyladenylate anhydride

Cat. No.: B1202005
CAS No.: 41093-67-8
M. Wt: 446.31 g/mol
InChI Key: YAIVSVDFAJFRIL-FRJWGUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylglycyladenylate anhydride is a specialized biochemical compound combining an acetylated glycine moiety with an adenylate group. Its structure likely involves an anhydride bridge formed between the carboxyl group of N-acetylglycine and the phosphate group of adenosine monophosphate (AMP). This compound is implicated in enzymatic acetylation processes, particularly in glycoconjugate synthesis, where N-acetylation is critical for modifying biological activity .

Properties

CAS No.

41093-67-8

Molecular Formula

C14H19N6O9P

Molecular Weight

446.31 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-acetamidoacetate

InChI

InChI=1S/C14H19N6O9P/c1-6(21)16-2-8(22)29-30(25,26)27-3-7-10(23)11(24)14(28-7)20-5-19-9-12(15)17-4-18-13(9)20/h4-5,7,10-11,14,23-24H,2-3H2,1H3,(H,16,21)(H,25,26)(H2,15,17,18)/t7-,10-,11-,14-/m1/s1

InChI Key

YAIVSVDFAJFRIL-FRJWGUMJSA-N

SMILES

CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CC(=O)NCC(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Canonical SMILES

CC(=O)NCC(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

Ac-Gly-AMP
N-acetylglycyladenylate anhydride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anhydrides

Structural and Functional Differences

Maleic Anhydride
  • Structure : A cyclic five-membered anhydride with a conjugated double bond between carbons 2 and 3.
  • Reactivity : Highly reactive due to ring strain and electron-deficient double bond. Undergoes decarboxylative ring-opening with thiols in the presence of triphenylphosphine (Ph₃P), forming C–S bonds with yields up to 89% under optimized conditions (e.g., refluxing acetonitrile, 3.3 mmol Ph₃P) .
  • Applications : Polymer production (e.g., polyesters), organic synthesis intermediates.
Succinic Anhydride
  • Structure : A five-membered cyclic anhydride lacking a double bond.
  • Reactivity : Less reactive than maleic anhydride due to the absence of ring strain. Commonly used for amine acylation in bioconjugation (e.g., protein modification) .
  • Applications : Food additives, pharmaceuticals, and biodegradable polymers.
Fluorophthalic Anhydride
  • Structure : Aromatic anhydride with fluorine substituents enhancing electrophilicity.
  • Reactivity : Electron-withdrawing fluorine groups increase reactivity toward nucleophiles. Used in PROTAC (Proteolysis-Targeting Chimeras) synthesis for targeted protein degradation .
  • Applications : Medicinal chemistry, enzyme inhibitor design.
Acetic Anhydride
  • Structure : Simple linear anhydride with two acetyl groups.
  • Reactivity : Versatile acetylating agent for alcohols, amines, and thiols. Used in N-acetylation of gangliosides and other biomolecules .
  • Applications : Pharmaceutical synthesis (e.g., aspirin), cellulose acetate production.

Reaction Efficiency and Conditions

Compound Reaction Type Catalyst/Conditions Yield (%) Key Reference
Maleic Anhydride Thiol-mediated ring-opening Ph₃P (3.3 mmol), acetonitrile, reflux 82–89
Succinic Anhydride Amine acylation Aqueous buffer, pH 8–9 60–75
Acetic Anhydride N-acetylation Pyridine, room temperature 90–95
N-Acetylglycyladenylate Likely enzymatic acetylation ATP-dependent enzymatic systems N/A

Key Research Findings

  • Acetic Anhydride : Demonstrated superior efficiency in N-acetylation of deacetylated gangliosides compared to bulkier reagents .
  • Fluorophthalic Anhydride : Fluorine substitution enhances binding to hydrophobic enzyme pockets, critical for PROTAC-mediated degradation of hematopoietic prostaglandin D₂ synthase .

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